molecular formula C7H4FIN2 B1360817 6-fluoro-3-iodo-1H-indazole CAS No. 885522-07-6

6-fluoro-3-iodo-1H-indazole

Cat. No.: B1360817
CAS No.: 885522-07-6
M. Wt: 262.02 g/mol
InChI Key: GSBQTDGAUHVRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and iodine atoms in the 6th and 3rd positions, respectively, makes this compound particularly interesting for various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are critical for cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells . The compound’s impact on the p53/MDM2 pathway, a key regulator of cell cycle and apoptosis, highlights its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biochemical activity . These interactions can result in the inhibition of enzyme activity, thereby modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their stability may be affected by environmental conditions such as temperature and light . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biochemical activity, with potential implications for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. For instance, indazole derivatives have been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . These interactions can lead to changes in the metabolic profile of cells, with potential implications for drug development and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its biochemical activity and therapeutic potential. Studies have shown that indazole derivatives can be efficiently transported across cell membranes and distributed within various cellular compartments . This distribution is crucial for the compound’s ability to exert its effects on target cells and tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indazole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . This subcellular targeting is critical for the compound’s therapeutic efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-iodo-1H-indazole typically involves the iodination of 6-fluoro-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the desired substitution . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-1H-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the indazole ring .

Properties

IUPAC Name

6-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBQTDGAUHVRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646274
Record name 6-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-07-6
Record name 6-Fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-iodo-1H-indazole
Reactant of Route 2
6-fluoro-3-iodo-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-fluoro-3-iodo-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-fluoro-3-iodo-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-fluoro-3-iodo-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-fluoro-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.